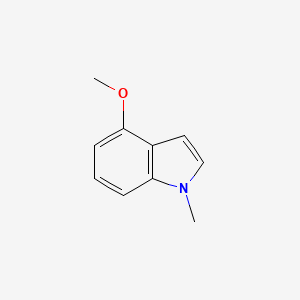

4-Methoxy-1-methylindole

描述

The Indole (B1671886) Nucleus as a Privileged Scaffold in Modern Drug Discovery and Materials Science

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of medicinal chemistry and materials science. researchgate.net Its prevalence in a vast array of natural products, including alkaloids and essential amino acids like tryptophan, has long signaled its biological importance. nih.govchim.itrsc.org In modern drug discovery, the indole scaffold is considered a "privileged structure." nih.govresearchgate.net This designation stems from its ability to bind to a wide range of biological targets with high affinity, enabling the development of drugs with diverse therapeutic applications. nih.govresearchgate.net

Indole derivatives have been successfully developed into drugs for treating a multitude of conditions. These include anti-inflammatory agents like indomethacin, antimigraine drugs such as frovatriptan, and antiemetics like ondansetron. nih.govresearchgate.net The versatility of the indole nucleus allows it to serve as a template for compounds targeting G-protein coupled receptors (GPCRs), enzyme inhibitors, and modulators of protein-protein interactions. nih.gov Beyond pharmaceuticals, the unique electronic and photophysical properties of indole-containing molecules make them valuable in the design of advanced materials, including organic light-emitting diodes (OLEDs) and chemosensors. chim.it

The Role of Methoxy- and N-Methyl Substituents in Indole Derivatives

The strategic placement of substituents on the indole ring system is a key strategy for modulating the physicochemical and biological properties of the resulting derivatives. The methoxy (B1213986) group (-OCH3) and the N-methyl group (-CH3 on the indole nitrogen) are particularly significant in this regard.

The methoxy group is an electron-donating group that can significantly influence the electron density of the indole ring. chim.it This electronic effect can enhance the reactivity of the indole nucleus towards electrophilic substitution and can also play a crucial role in the molecule's interaction with biological targets. chim.it The position of the methoxy group is critical in directing the regioselectivity of further chemical modifications. chim.it In medicinal chemistry, the introduction of a methoxy group can impact a compound's metabolic stability, solubility, and binding affinity to its target protein. mdpi.comsci-hub.se

The N-methyl group modifies the properties of the indole derivative in several important ways. Firstly, it removes the N-H proton, which can act as a hydrogen bond donor. This change can significantly alter the binding mode of the molecule to its biological target. mdpi.com Secondly, N-methylation can improve the metabolic stability of the compound by preventing N-dealkylation, a common metabolic pathway for N-unsubstituted indoles. Furthermore, the addition of a methyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. mdpi.com

Scope and Research Focus on 4-Methoxy-1-methylindole within Contemporary Chemical and Biological Research

This article focuses specifically on the chemical compound This compound . This particular indole derivative incorporates both the methoxy and N-methyl substituents, making it an interesting subject for chemical and biological investigation. Contemporary research on this compound and related structures explores its synthesis, reactivity, and potential biological activities.

The presence of the methoxy group at the 4-position and the methyl group on the indole nitrogen imparts specific characteristics to the molecule. Researchers are interested in how this substitution pattern influences its electronic properties, reactivity in various chemical transformations, and its potential to interact with biological systems. For instance, studies have explored the use of this compound as a reactant in palladium-catalyzed C2-arylation reactions and in the preparation of GSK-3β inhibitors. sigmaaldrich.com Its potential biological activities, including its role as a modulator of the human aryl hydrocarbon receptor (AhR), have also been a subject of investigation. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-7-6-8-9(11)4-3-5-10(8)12-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEWBFOJLQMYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344233 | |

| Record name | 4-Methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-35-6 | |

| Record name | 4-Methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 1 Methylindole

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole ring is a π-excessive heterocycle, rendering it highly reactive toward electrophiles. ijpcbs.com The presence of the electron-donating 4-methoxy and 1-methyl groups further activates the ring system. Electrophilic substitution occurs preferentially at the C3 position, as the resulting cationic intermediate (sigma complex) can be stabilized by the lone pair of electrons on the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. If the C3 position is occupied, substitution may occur at other positions, such as C2.

Vilsmeier-Haack Formylation: This reaction is a classic and efficient method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring, such as an indole. google.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgnumberanalytics.com The active electrophile is a chloroiminium ion. wikipedia.orgyoutube.com For 4-methoxy-1-methylindole, the reaction proceeds with high regioselectivity at the C3 position to yield 4-methoxy-1-methyl-1H-indole-3-carbaldehyde. scbt.com The process involves the electrophilic attack of the Vilsmeier reagent on the C3 position, followed by hydrolysis of the resulting iminium salt during aqueous workup to liberate the aldehyde. wikipedia.orgyoutube.com

Mannich Reaction: The Mannich reaction introduces an aminomethyl group onto the indole ring. acs.org It is a multicomponent reaction involving an amine, formaldehyde (B43269), and the nucleophilic indole. acs.org The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the C3 position of the indole. acs.org For instance, N-methylindole can undergo the Mannich reaction, and the resulting aminomethyl products, known as gramine (B1672134) analogs, are versatile synthetic intermediates.

Nitration: The nitration of indoles requires careful selection of reagents to avoid polymerization and oxidation caused by strong acidic conditions. Non-acidic nitrating agents are often preferred. Mechanistic studies on the reaction of indole with the nitrate (B79036) radical (NO₃) have shown that the reaction can proceed via hydrogen abstraction from the N-H bond, followed by isomerization to a C3-centered radical and subsequent addition of NO₂ to form 3-nitroindole. acs.org For N-methylated indoles like this compound, electrophilic attack by a nitrating species would be expected to occur at the highly nucleophilic C3 position.

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents | Product | Position of Substitution |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | 4-methoxy-1-methyl-1H-indole-3-carbaldehyde | C3 |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | 3-((Dimethylamino)methyl)-4-methoxy-1-methyl-1H-indole | C3 |

| Nitration | HNO₃/H₂SO₄ (or milder reagents) | 4-methoxy-1-methyl-3-nitro-1H-indole | C3 |

Nucleophilic Reactivity and Transformations involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) at the C4 position is relatively stable, but it can be cleaved under specific conditions to yield the corresponding phenol (B47542) (4-hydroxy-1-methylindole). This transformation, known as O-demethylation, is a common strategic step in the synthesis of natural products and pharmaceutical compounds. nih.govrsc.org

The most widely used reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). google.comclockss.orgnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. google.comnih.gov The mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond. nih.gov Computational studies suggest a complex mechanism where one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether before hydrolysis. nih.gov This reaction successfully converts this compound derivatives into their 4-hydroxy counterparts. nih.govnih.govscispace.com

Table 2: Methoxy Group Transformations

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| O-Demethylation | BBr₃ in CH₂Cl₂ | 4-hydroxy-1-methyl-1H-indole | A common method for aryl ether cleavage. google.comnih.govnih.gov |

Reactivity of the N-Methyl Group

The N-methyl group in this compound is generally stable and unreactive under common reaction conditions. Its primary role is to block the N-H position, preventing N-substitution and increasing the compound's stability and nucleophilicity at the C3 position compared to the unsubstituted indole. jst.go.jp

While N-methylation of the corresponding N-H indole is a standard synthetic procedure to prepare the title compound, the reverse reaction, N-demethylation, is not a facile process. It typically requires harsh conditions or specific intramolecular arrangements that are not present in this molecule. For example, in some complex heterocyclic systems, N-demethylation has been observed during pyrolysis in the presence of a neighboring carboxylate anion, which acts as an intramolecular nucleophile. researchgate.net For this compound, such reactivity is not typical, and the N-methyl group is expected to remain intact during most chemical transformations.

Metal-Catalyzed Transformations of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govfrontiersin.org While this compound itself can undergo direct C-H activation, these reactions often require specific directing groups or conditions. rsc.org A more common strategy involves the use of a halogenated derivative of the indole as a substrate in coupling reactions. For example, a bromo or iodo substituent can be installed at a specific position on the indole ring, which then serves as an electrophilic handle for coupling.

Suzuki Coupling: This reaction couples an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst. nih.gov A halogenated derivative, such as 3-bromo-4-methoxy-1-methylindole, could be coupled with various boronic acids to introduce diverse aryl or vinyl substituents at the C3 position.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated compound (alkene) with an organic halide, catalyzed by palladium. acs.orgmdpi.com This method allows for the C-alkenylation of a halo-indole derivative. Ligands can play a crucial role in controlling the regioselectivity (e.g., C2 vs. C3 functionalization) in oxidative Heck reactions of indoles. rsc.orgsemanticscholar.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. mdpi.comlibretexts.org It is a reliable method for synthesizing arylalkynes. libretexts.org A halogenated this compound could be used to introduce an alkynyl group, a versatile functional handle for further transformations.

Table 3: Metal-Catalyzed Coupling Reactions (of Halo-Derivatives)

| Reaction Type | Typical Indole Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Halo-4-methoxy-1-methylindole | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl/Vinyl-substituted indole |

| Heck Reaction | Halo-4-methoxy-1-methylindole | Alkene | Pd(0) catalyst, Base | Alkenyl-substituted indole |

| Sonogashira Coupling | Halo-4-methoxy-1-methylindole | Terminal Alkyne | Pd(0) catalyst, Cu(I), Base | Alkynyl-substituted indole |

Reaction Mechanisms Elucidation via Kinetic and Spectroscopic Studies

Understanding the reactivity of this compound relies on a combination of kinetic, spectroscopic, and computational methods. These studies provide insight into reaction rates, regioselectivity, and the nature of transient intermediates.

Kinetic Studies: The nucleophilicity of indoles can be quantified and compared using kinetic studies. By reacting a series of indoles with standardized reference electrophiles (like benzhydrylium ions) and measuring the second-order rate constants, a quantitative scale of nucleophilicity can be established. uni-muenchen.de Such studies show that electron-donating substituents, like a methoxy group, increase the nucleophilicity of the indole ring. uni-muenchen.de For example, kinetic studies on the reactions of 4-nitrobenzofurazans with various anilines have been used to probe reaction mechanisms, with some data suggesting a single electron transfer (SET) pathway. researchgate.net

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reaction intermediates and products. creative-proteomics.com Mass spectrometry (MS), often coupled with gas or liquid chromatography (GC-MS or LC-MS), can determine the molecular weight and fragmentation patterns of products and stable intermediates. creative-proteomics.comscirp.org For instance, in the reaction of indole with NO₃, chromatography and mass spectrometry were used to definitively identify 3-nitroindole as the major product. acs.org Rapid-scanning UV-Vis spectroscopy can be employed to detect and identify transient intermediates in fast reactions, such as those in enzymatic processes involving indole. capes.gov.br

Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms. nih.govchemrxiv.org They can be used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed regioselectivity. rsc.org For example, DFT calculations have been used to model the Vilsmeier-Haack reaction and to understand the regioselectivity of the oxidative Heck reaction on the indole nucleus, comparing the activation barriers for C2 versus C3 functionalization. rsc.orgsemanticscholar.org These computational models provide a molecular-level understanding that complements experimental observations. rsc.org

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Methoxy-1-methylindole

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, various NMR experiments are employed to unambiguously assign the signals of all proton and carbon atoms within the molecule.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer the primary data for structural analysis. The chemical shifts (δ), reported in parts per million (ppm) relative to a standard like Tetramethylsilane (TMS), are indicative of the electronic environment of each nucleus. illinois.edu

In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons on the indole (B1671886) core, as well as for the protons of the N-methyl and O-methoxy substituent groups. The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts differentiate the sp²-hybridized carbons of the aromatic rings from the sp³-hybridized carbons of the methyl groups.

The following tables summarize typical chemical shift assignments for this compound, which may vary slightly depending on the solvent used. chemicalbook.comchemicalbook.com

¹H NMR Spectral Data of this compound

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~6.95 | Doublet (d) |

| H-3 | ~6.45 | Doublet (d) |

| H-5 | ~6.60 | Doublet of doublets (dd) |

| H-6 | ~7.10 | Triplet (t) |

| H-7 | ~7.15 | Doublet of doublets (dd) |

| N-CH₃ | ~3.75 | Singlet (s) |

¹³C NMR Spectral Data of this compound

| Atom Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~125.5 |

| C-3 | ~100.2 |

| C-3a | ~122.0 |

| C-4 | ~154.5 |

| C-5 | ~104.0 |

| C-6 | ~122.5 |

| C-7 | ~115.0 |

| C-7a | ~138.0 |

| N-CH₃ | ~32.9 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of complex structures. science.gov

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3, and H-5 with H-6, as well as H-6 with H-7. This confirms the connectivity within the pyrrole (B145914) and benzene (B151609) rings of the indole scaffold.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edunih.gov An HSQC spectrum is essential for assigning each proton to its corresponding carbon. For instance, it would show a cross-peak between the proton signal at ~6.95 ppm (H-2) and the carbon signal at ~125.5 ppm (C-2), and between the N-methyl protons (~3.75 ppm) and the N-methyl carbon (~32.9 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). sdsu.edunih.gov This is particularly powerful for establishing the connectivity between different parts of the molecule and confirming the placement of substituents. Key HMBC correlations for this compound would include:

A cross-peak from the N-methyl protons to carbons C-2 and C-7a, confirming the methyl group's attachment to the nitrogen atom.

A cross-peak from the O-methoxy protons to C-4, unequivocally placing the methoxy (B1213986) group at the 4-position of the indole ring.

Correlations from H-7 to C-3a and C-5, further solidifying the ring structure assignments.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For this compound, the sharp, well-resolved singlet signals of the N-methyl and O-methoxy groups are ideal for qNMR applications. These signals are less likely to overlap with impurities, allowing for accurate integration. The compound's stability and distinct spectral features make it potentially useful as an internal standard in the quantification of other structurally related analytes. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce structural information from its fragmentation patterns. ojp.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a compound's elemental composition. pnnl.govnih.gov For this compound, the molecular formula is C₁₀H₁₁NO. scbt.com HRMS can confirm this formula by measuring the exact mass of the molecular ion.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Theoretical Exact Mass of C₁₀H₁₁NO: 161.08406 Da

An HRMS analysis of this compound would be expected to yield a measured mass for the protonated molecule ([M+H]⁺) that is extremely close to the theoretical value of 162.09134 Da, thereby confirming the elemental composition with high confidence. Predicted m/z values for common adducts are also useful in analysis. uni.lu

Predicted HRMS Adducts for this compound

| Adduct | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₂NO⁺ | 162.09134 |

| [M+Na]⁺ | C₁₀H₁₁NNaO⁺ | 184.07328 |

| [M+K]⁺ | C₁₀H₁₁KNO⁺ | 200.04722 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. sdsu.edu This process provides detailed structural information by revealing characteristic fragmentation pathways. wiley.com

For this compound, the protonated molecule ([M+H]⁺, m/z 162.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to the formation of several key fragment ions. The study of these fragments helps to confirm the connectivity of the indole core and the nature of its substituents.

Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

|---|---|---|---|

| 162.1 | 147.1 | 15 (•CH₃) | Loss of the N-methyl radical |

| 162.1 | 132.1 | 30 (CH₂O) | Loss of formaldehyde (B43269) from the methoxy group |

| 162.1 | 117.1 | 45 (•CH₃ + CH₂O) | Sequential loss of N-methyl and formaldehyde |

These fragmentation patterns provide a structural fingerprint that can be used to identify this compound in complex mixtures and to differentiate it from its isomers.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are unique molecular fingerprints, with specific peaks corresponding to the stretching and bending of different chemical bonds. While a complete, published spectrum for this compound is not available, a highly accurate assignment of its characteristic vibrational modes can be achieved by a correlational analysis of its constituent structural motifs: the 1-methylindole (B147185) core and the anisole (B1667542) (methoxybenzene) moiety. researchgate.netdergipark.org.trresearchgate.netbartleby.com

Key vibrational modes for this compound include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the indole ring system are expected in the 3100-3000 cm⁻¹ region. vscht.cz For the parent 1-methylindole, peaks are observed around 3050 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The methyl groups (N-CH₃ and O-CH₃) give rise to characteristic symmetric and asymmetric stretching vibrations, which are typically found in the 2990-2850 cm⁻¹ range. The saturated C-H stretch in 1-methylindole is noted at 2950 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations within the benzene and pyrrole rings of the indole nucleus produce a series of sharp bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-O-C Stretching: The ether linkage of the methoxy group is a strong indicator in the IR spectrum. Anisole, a structural component of the target molecule, exhibits a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹. bartleby.com These are among the most diagnostic peaks for identifying the methoxy substitution.

C-N Stretching: The stretching of the carbon-nitrogen bonds within the indole ring typically appears in the 1360-1250 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Origin |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Indole Ring |

| Aliphatic C-H Stretch | 2990 - 2850 | N-CH₃ and O-CH₃ |

| Aromatic C=C Stretch | 1600 - 1450 | Indole Ring |

| Asymmetric C-O-C Stretch | ~1250 | Aryl-Alkyl Ether |

| Symmetric C-O-C Stretch | ~1040 | Aryl-Alkyl Ether |

| C-N Stretch | 1360 - 1250 | Indole Ring |

This table presents predicted FT-IR and Raman peak assignments for this compound based on correlational data from 1-methylindole and anisole. researchgate.netdergipark.org.trresearchgate.netbartleby.comvscht.cz

Electronic Spectroscopy: UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the highly conjugated indole system, which acts as the primary chromophore. The electronic spectrum of 1-methylindole shows characteristic absorptions resulting from π→π* transitions. dergipark.org.tr

The introduction of a methoxy (-OCH₃) group at the 4-position of the indole ring significantly influences the absorption profile. The methoxy group is a powerful auxochrome, containing a lone pair of electrons on the oxygen atom that can be delocalized into the aromatic π-system. This electron-donating effect increases the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. Consequently, a bathochromic shift (a shift to longer wavelengths) is expected for the absorption maxima of this compound compared to the unsubstituted 1-methylindole. nih.gov This effect is observed in related compounds; for instance, 5-methoxyindole (B15748) also shows a shift to longer wavelengths compared to indole. researchgate.net

| Compound | Reported/Expected λₘₐₓ (nm) | Key Electronic Transition |

|---|---|---|

| 1-Methylindole | ~220, ~280 | π→π |

| This compound | >220, >280 | π→π (Bathochromic Shift) |

This table compares the known UV absorption of 1-methylindole with the expected absorption for this compound, highlighting the anticipated bathochromic shift. dergipark.org.trnih.govresearchgate.net

Hyphenated Techniques for Separation and Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of specific compounds in complex mixtures.

HPLC-MS is a powerful tool for the separation, identification, and quantification of indole alkaloids. rjpharmacognosy.ir this compound has been successfully utilized as an internal standard for the quantification of other indole derivatives in biological matrices such as mouse plasma, liver, and kidney tissues using HPLC. sigmaaldrich.comsigmaaldrich.com Its use as an internal standard confirms that the compound exhibits good chromatographic behavior (i.e., stable retention and sharp peak shape) and can be reliably ionized and detected by mass spectrometry.

A typical analytical method would involve reverse-phase HPLC, likely using a C8 or C18 stationary phase. nih.gov Separation would be achieved with a gradient elution mobile phase, commonly consisting of water and acetonitrile (B52724), with a small amount of an acidifier like formic acid to ensure sharp peaks and efficient protonation for mass spectrometry. rjpharmacognosy.irnih.gov In the mass spectrometer, using electrospray ionization (ESI) in positive ion mode, this compound (molecular weight: 161.20 g/mol ) would be detected primarily as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 162.1. sigmaaldrich.comuni.lu

GC-MS is a standard technique for the analysis of volatile and thermally stable compounds. The electron ionization (EI) mass spectrum of an analyte provides a reproducible fragmentation pattern that is highly characteristic of its molecular structure. nih.gov Although a published spectrum for this compound was not found, its fragmentation pattern can be reliably predicted based on the established fragmentation of indoles and aryl ethers. acs.org

The molecular ion (M⁺˙) peak is expected at m/z 161. The most prominent fragmentation pathway would likely be the loss of a methyl radical (•CH₃) from either the N-methyl or the O-methyl group, resulting in a highly abundant fragment ion at m/z 146 (M-15). This is supported by data from the closely related 4-Methoxy-1H-indole (M⁺˙ at m/z 147), which shows a major fragment at m/z 132 (loss of •CH₃). nih.gov Subsequent fragmentation of the m/z 146 ion could involve the neutral loss of carbon monoxide (CO), a common fragmentation for methoxy-substituted aromatic rings, to produce an ion at m/z 118.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 161 | [C₁₀H₁₁NO]⁺˙ | - (Molecular Ion) |

| 146 | [M - CH₃]⁺ | •CH₃ |

| 118 | [M - CH₃ - CO]⁺ | •CH₃, CO |

This table outlines the predicted GC-MS (EI) fragmentation pattern for this compound. acs.orgnih.gov

UPLC-MS represents a significant advancement over traditional HPLC-MS, offering enhanced resolution, greater sensitivity, and much faster analysis times. nih.gov This improvement is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. rjpharmacognosy.ir UPLC-MS is exceptionally well-suited for the rapid analysis of indole alkaloids in complex samples, such as natural product extracts. nih.govrroij.com

While a specific UPLC-MS application for this compound has not been detailed in the reviewed literature, its structural class makes it an ideal candidate for this technique. The methodology would be similar to HPLC-MS, employing a reverse-phase column (e.g., C18 or Phenyl-Hexyl) with a fast gradient of acetonitrile and acidified water. nih.gov The significant reduction in run time and improved peak resolution make UPLC-MS the preferred method for high-throughput screening or the detailed analysis of samples containing multiple indole alkaloids. rroij.com

Computational and Theoretical Studies on this compound Remain Largely Unexplored

While the compound is commercially available and has been utilized as an internal standard in analytical methods such as HPLC-MS/MS for the quantification of other molecules, its fundamental quantum chemical properties have not been the subject of detailed investigation. For instance, it has been used in studies for the analysis of 3,3'-Diindolylmethane in plasma samples. Additionally, the this compound moiety appears as a substituent in larger, more complex molecules designed as allosteric modulators for dopamine (B1211576) receptors. However, these studies focus on the biological activity and interactions of the larger parent molecule rather than the intrinsic computational characteristics of the this compound fragment itself.

Consequently, specific data from Density Functional Theory (DFT) calculations, which would provide insights into the optimized molecular geometry, conformational analysis, vibrational frequencies, and Frontier Molecular Orbitals (HOMO-LUMO), are absent from the current body of scientific literature. Similarly, there are no available quantum chemical models detailing reaction mechanisms, transition states, or predictions of selectivity involving this compound.

This lack of dedicated research means that key computational data, such as optimized bond lengths, bond angles, dihedral angles, vibrational modes, and molecular orbital energy levels for this compound, remains uncalculated or unpublished. Therefore, a detailed article on the computational chemistry and theoretical studies as outlined cannot be generated at this time. Further research would be required to perform these calculations and publish the findings to fill this knowledge gap.

Computational Chemistry and Theoretical Studies of 4 Methoxy 1 Methylindole

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 4-methoxy-1-methylindole, and a biological target, typically a protein. These methods are instrumental in drug discovery and molecular biology for understanding binding mechanisms and affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein. The scoring functions within the docking software would then estimate the binding affinity, often expressed as a docking score or binding energy.

Molecular dynamics simulations can further refine the docked pose and provide a more detailed energetic analysis. mdpi.com By simulating the movement of atoms over time, MD can reveal the stability of the ligand-protein complex and calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

Table 1: Hypothetical Energetic Analysis of this compound with a Target Protein

| Parameter | Predicted Value | Contribution |

| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | Overall binding affinity |

| Van der Waals Energy | -5.2 kcal/mol | Favorable hydrophobic and dispersion interactions |

| Electrostatic Energy | -3.8 kcal/mol | Favorable polar and hydrogen bonding interactions |

| Desolvation Energy | +2.5 kcal/mol | Energy penalty for removing molecules from solvent |

| Torsional Energy | -2.0 kcal/mol | Energy associated with conformational changes upon binding |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from a molecular dynamics simulation.

Following the prediction of the binding mode, a detailed analysis of the interactions between this compound and the amino acid residues of the target protein can be performed. The indole (B1671886) scaffold itself can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The 4-methoxy group is a key interaction point. Its oxygen atom can form hydrogen bonds with donor residues such as serine, threonine, or the backbone amide protons of the protein. The methyl group of the methoxy (B1213986) moiety and the N-methyl group can fit into hydrophobic pockets, interacting with aliphatic residues like valine, leucine, and isoleucine. nih.gov

Table 2: Predicted Ligand-Protein Interactions for this compound

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond | Serine 221 | 2.9 |

| π-π Stacking | Phenylalanine 345 | 4.5 |

| Hydrophobic (Alkyl-π) | Leucine 189 | 3.8 |

| Hydrophobic (Alkyl) | Valine 156 | 4.1 |

Note: This table presents a hypothetical interaction profile. The specific residues and distances would depend on the actual protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methoxyindole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.gov For methoxyindole derivatives, a QSAR model could be developed to predict their activity against a specific biological target.

To build a QSAR model, a dataset of methoxyindole derivatives with their experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each molecule. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). mdpi.comeurjchem.com

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create an equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and cross-validated correlation coefficient (Q²), and a low root mean square error (RMSE). mdpi.comtandfonline.com

For methoxyindole derivatives, important descriptors in a QSAR model might include:

Topological descriptors: Reflecting the branching and connectivity of the molecule.

Electronic descriptors: Such as the partial charges on atoms, which would be influenced by the electron-donating methoxy group.

Steric descriptors: Related to the volume and shape of the molecule.

A well-validated QSAR model can be used to predict the activity of new, unsynthesized methoxyindole derivatives, thereby guiding the design of more potent compounds.

Table 3: Example of Statistical Parameters for a Hypothetical QSAR Model of Methoxyindole Derivatives

| Statistical Parameter | Value | Interpretation |

| R² (Correlation Coefficient) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.72 | Good predictive power of the model. |

| RMSE (Root Mean Square Error) | 0.35 | Low error in the predicted activity values. |

| F-test value | 120.5 | The model is statistically significant. |

Note: The values in this table are for a hypothetical QSAR model and are representative of what would be expected for a predictive model.

Biological Activities and Structure Activity Relationships Sar of Methoxy N Methylindoles

Pharmacological Mechanisms of Action of Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives exert a wide array of biological effects through various mechanisms. These range from binding to specific protein receptors and inhibiting enzyme activity to modulating key cellular signaling pathways.

Receptor Binding and Modulation (e.g., AhR, GPCRs, GABA receptors, TSPO, MDM2, Keap1)

Indole derivatives, including methoxy-N-methylindoles, can interact with numerous receptors, acting as agonists, antagonists, or allosteric modulators.

Aryl Hydrocarbon Receptor (AhR) : Methoxyindoles have been identified as significant modulators of the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Studies have shown that the biological activity is highly dependent on the specific chemical structure. For instance, in reporter gene assays, 7-Methoxyindole was found to be an effective agonist of AhR. rsc.org Molecular modeling suggests that both agonists and antagonists likely share the same binding pocket on AhR but adopt unique binding modes that determine their functional outcome. rsc.orgresearchgate.net

G Protein-Coupled Receptors (GPCRs) : The indole scaffold is a key feature in ligands for various GPCRs. A study on 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, including 5-alkoxyindole derivatives, identified them as potent ligands for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors, with affinities in the nanomolar range. nih.gov Some of these compounds act as antagonists at both D2 and 5-HT2A receptors, a profile considered beneficial for potential antipsychotic applications. nih.gov However, research has also shown that bulky C5-alkoxy substituents on the indole moiety are generally not favorable for binding. nih.gov

GABA Receptors : While certain flavonoids containing methoxy (B1213986) groups, such as 6-methoxyflavanone (B191839) and 6-methoxyflavone, have been shown to act as positive allosteric modulators of GABAA receptors, specific data on methoxy-N-methylindoles directly targeting these receptors is less defined in the reviewed literature. researchgate.netnih.govmdpi.com

Translocator Protein (TSPO) : The 18 kDa Translocator Protein (TSPO) is a marker for microglial activation and neuroinflammation. researchgate.net While it is a significant target for imaging and therapeutic agents, the most prominent ligands, such as PK11195, are isoquinoline (B145761) carboxamides rather than indole-based structures. mdpi.comnih.gov However, some indole-based derivatives have been investigated for their binding affinity to TSPO. mdpi.com

Murine Double Minute-2 (MDM2) : The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in oncology. nih.gov Indole derivatives, particularly spirooxindoles, have been developed as potent inhibitors of this protein-protein interaction. mdpi.comfrontiersin.org These compounds mimic the key interactions of p53, with the oxindole (B195798) ring replacing the indole ring of tryptophan (Trp23) to fit into a hydrophobic cleft of MDM2. frontiersin.org This inhibition leads to the reactivation of p53, inducing cell cycle arrest and apoptosis in cancer cells. mdpi.com

Kelch-like ECH-associated protein 1 (Keap1) : The Keap1-Nrf2 pathway is a major regulator of cytoprotective responses to oxidative stress. nih.gov Inhibition of the Keap1-Nrf2 interaction allows the transcription factor Nrf2 to upregulate antioxidant genes. Novel indole derivatives have been identified as inhibitors of this interaction. nih.gov Docking simulations suggest these compounds interact with key residues in the Keap1 binding pocket, such as arginine 483 and serine 508. nih.gov

Enzyme Inhibition (e.g., Src Kinase, Tubulin Polymerization, 14-α-demethylase)

Methoxy-N-methylindoles and related analogues can function as inhibitors of various enzymes crucial for cellular processes.

Src Kinase : Src is a non-receptor protein tyrosine kinase whose deregulated activity is linked to malignant transformation. d-nb.info Certain aminomethyl indole derivatives have been evaluated as Src kinase inhibitors. Research indicates that the substitution pattern on the indole ring is important for activity. For example, one study found that while a specific nonsubstituted indole derivative showed tyrosine kinase inhibition with an IC50 of 102.6 µM, substitutions at the 5-position could negatively impact Src kinase inhibition while enhancing antioxidant activity. nih.gov

Tubulin Polymerization : The disruption of microtubule dynamics is a validated anticancer strategy. Several indole derivatives are known to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase. rsc.org Specifically, N-methyl-5,6,7-trimethoxyindoles have been synthesized and shown to exhibit strong antiproliferative activities by inhibiting the polymerization of cancer cell tubulin. nih.gov A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives also demonstrated potent inhibition of tubulin polymerization, with some compounds showing IC50 values in the sub-micromolar range against various cancer cell lines. rsc.org

14-α-demethylase : This enzyme, a member of the cytochrome P450 superfamily (CYP51), is essential for the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. wikipedia.orgwikipedia.org It is a primary target for azole antifungal drugs, which act as noncompetitive inhibitors by binding to the heme group in the active site. wikipedia.org While indole is a versatile pharmacological scaffold, the primary inhibitors developed for 14-α-demethylase are azole-based compounds. wikipedia.orgnih.gov

Cellular Pathway Modulation (e.g., NF-κB, COX-2)

Indole derivatives can modulate inflammatory and proliferative signaling pathways.

NF-κB Pathway : The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses, cell survival, and proliferation. mdpi.com Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its derivatives, are effective modulators of NF-κB signaling. mdpi.com They can interfere with this pathway, which helps explain their ability to inhibit cancer cell invasion and angiogenesis. mdpi.com

COX-2 Pathway : Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole structure. sioc-journal.cn More recent research has focused on novel indole derivatives that can modulate the COX-2 pathway, offering potential therapeutic options for chronic inflammatory diseases. sioc-journal.cn Novel N-methylsulfonyl-indole derivatives have been synthesized and shown to possess dual COX-2/5-LOX inhibitory activity, which may offer an improved safety profile compared to traditional NSAIDs. nih.gov

Structure-Activity Relationship (SAR) Studies of Methoxy-N-Methylindole Analogues

The biological efficacy of methoxy-N-methylindoles is profoundly influenced by the placement of the methoxy group and the presence of the N-methyl substituent. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

Influence of Methoxy Group Position and Substituents on Activity

The position of the methoxy group on the indole ring can dramatically alter the compound's interaction with its biological target.

AhR Modulation : Studies on a series of methylated and methoxylated indoles revealed that subtle structural changes dictate their activity as AhR agonists or antagonists. For example, 7-Methoxyindole was identified as one of the most effective AhR agonists. rsc.orgresearchgate.netmdpi.com This highlights the sensitivity of the AhR binding pocket to the electronic and steric properties conferred by the methoxy group's location.

| Compound | AhR Activity Profile | Relative Efficacy (EMAX vs. Dioxin) |

|---|---|---|

| 4-Methylindole | Agonist | 134% |

| 6-Methylindole | Agonist | 91% |

| 7-Methoxyindole | Agonist | 80% |

| 3-Methylindole (Skatole) | Antagonist | IC50 = 19 µM |

| 2,3-Dimethylindole | Antagonist | IC50 = 11 µM |

Antiproliferative and Tubulin Inhibition Activity : In a series of N-methyl-5,6,7-trimethoxyindoles developed as vascular disrupting agents, the trimethoxy substitution pattern on the benzene (B151609) portion of the indole was found to be crucial for potent activity. nih.gov The presence of multiple methoxy groups can enhance the molecule's ability to interact with the colchicine (B1669291) binding site on tubulin. nih.gov SAR trends for general anticancer indole derivatives have noted that a methoxyl group at position 5 can be active in the upregulation of tumor suppressor genes. mdpi.com

Role of N-Methyl Substitution in Biological Efficacy

Substitution at the N1 position of the indole ring is a key modification that impacts biological activity, often by altering the molecule's hydrogen-bonding capacity, lipophilicity, and metabolic stability.

Antioxidant Activity : The hydrogen atom on the N1 nitrogen of the indole ring is key to the Hydrogen Atom Transfer (HAT) mechanism, which is a primary pathway for the antioxidant activity of indoles. Substitution at the N1 position, such as with a methyl group, prevents the formation of the indolyl radical and may therefore reduce this specific type of antioxidant activity.

Tubulin Inhibition : The N-methyl group is a common feature in potent indole-based tubulin inhibitors. A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed as tubulin polymerization inhibitors, and several compounds with the N-methylindole core exhibited potent antiproliferative activities. rsc.org This suggests the N-methyl group is compatible with, and potentially beneficial for, high-affinity binding to the colchicine site on tubulin.

| Compound | Target Cancer Cell Line | Antiproliferative Activity (IC50) |

|---|---|---|

| N-methyl-5,6,7-trimethoxyindole 21 | SGC-7901 (Gastric) | 0.022 µM |

| BEL-7402 (Liver) | 0.035 µM | |

| A549 (Lung) | 0.025 µM | |

| N-methyl-5,6,7-trimethoxyindole 31 | SGC-7901 (Gastric) | 0.063 µM |

| BEL-7402 (Liver) | 0.125 µM | |

| A549 (Lung) | 0.076 µM | |

| N-((1-methyl-1H-indol-3-yl)methyl) Derivative 7d | HeLa (Cervical) | 0.52 µM |

| MCF-7 (Breast) | 0.34 µM | |

| HT-29 (Colon) | 0.86 µM |

Data for the tubulin inhibition table was synthesized from findings on N-methyl-5,6,7-trimethoxyindoles nih.gov and N-((1-methyl-1H-indol-3-yl)methyl) derivatives. rsc.org

Impact of Substituents at Other Indole Ring Positions on Activity

The biological activity of N-methylindoles, including those with a methoxy group, is significantly influenced by the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies have revealed that modifications at various positions can modulate the potency and selectivity of these compounds for different biological targets.

For instance, in the context of anticancer activity, the placement of a methoxy group can be critical. While a methoxy group at the N1-position of the indole has been associated with good activity, substitution with a methyl or benzyl (B1604629) group at the same position can diminish it. nih.gov Conversely, the removal of a 4-methoxy group from certain indole derivatives has been shown to lead to a significant reduction in their anticancer activity. nih.gov The presence of other substituents, such as a 3-hydroxy group, can retain anti-proliferative activity, and the addition of a diethylamino or naphthyl ring can even enhance it. nih.gov

In the development of myeloid cell leukemia-1 (Mcl-1) inhibitors, a novel N-substituted indole scaffold has been explored. Molecular modeling and SAR analysis of these compounds, which feature modifications to the indole core, a hydrophobic tail, and an acidic chain, have led to the identification of potent inhibitors. nih.gov

The following table summarizes the observed impact of substituents at various indole ring positions on the biological activity of methoxy-N-methylindole derivatives and related compounds.

| Indole Ring Position | Substituent/Modification | Impact on Biological Activity | Reference |

| N1 | Methoxy group | Favorable for anticancer activity | nih.gov |

| N1 | Methyl or Benzyl group | Diminished anticancer activity | nih.gov |

| C4 | Methoxy group | Removal leads to extensive reduction in anticancer activity | nih.gov |

| C3 | Hydroxy group | Retention of anti-proliferative activity | nih.gov |

| Various | Diethylamino or Naphthyl ring | Enhanced anticancer activity | nih.gov |

| N1 | Substituted scaffold | Crucial for Mcl-1 inhibition | nih.gov |

Stereochemical Considerations and Enantioselectivity in Biological Response

Stereochemistry is a critical factor that governs the biological activity of chiral compounds, including indole derivatives. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets such as enzymes and receptors, which are themselves chiral. nih.govmdpi.comresearchgate.net This often results in different pharmacological activities between enantiomers, a phenomenon known as enantioselectivity. nih.govmdpi.comresearchgate.net

For nature-inspired compounds and their derivatives, it has been observed that only one enantiomer may exhibit the desired biological effect. nih.govmdpi.comresearchgate.net For example, in a study of 3-Br-acivicin isomers and their derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity. nih.govmdpi.comresearchgate.net This suggests that the uptake of these compounds may be mediated by stereoselective transport systems, such as L-amino acid transporters. nih.govmdpi.com

Molecular modeling studies can provide insights into the structural and stereochemical requirements for efficient interaction with a biological target, leading to covalent binding and inactivation. nih.govmdpi.comresearchgate.net While stereochemistry might affect target binding for some compounds, for others, significant differences in biological activity between stereoisomers point towards a stereoselective uptake mechanism being the primary determinant of the enhanced activity of one isomer over the other. nih.govmdpi.com

Although specific studies on the stereochemistry and enantioselectivity of 4-Methoxy-1-methylindole were not prominently available in the reviewed literature, the principles of stereoselectivity are broadly applicable to chiral indole derivatives. The introduction of a chiral center through substitution on the indole ring or on the N-methyl group would likely result in enantiomers with distinct biological profiles.

Investigation of Specific Biological Effects (Mechanistic Focus)

Antiviral Activities (e.g., HIV-1 Fusion Inhibition)

Certain indole derivatives have been identified as promising antiviral agents, particularly as inhibitors of HIV-1 entry. nih.govnih.gov The mechanism of action for these compounds often involves the inhibition of the viral fusion process, which is a critical step in the HIV-1 life cycle. nih.govyoutube.com

The fusion of HIV-1 with a host cell is mediated by the viral envelope glycoprotein (B1211001) complex, which consists of gp120 and gp41 subunits. nih.gov Upon binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a series of conformational changes. nih.govfrontiersin.org This process exposes a hydrophobic fusion peptide that inserts into the host cell membrane, leading to the formation of a pre-hairpin intermediate. frontiersin.orgharvard.edu Subsequently, the C-terminal heptad repeat (CHR) region of gp41 folds back onto the N-terminal heptad repeat (NHR) coiled-coil, bringing the viral and cellular membranes into close proximity and facilitating their fusion. frontiersin.orgharvard.edu

Indole-based small molecule fusion inhibitors have been designed to target a deep hydrophobic pocket on the NHR of gp41. nih.govfrontiersin.org By binding to this pocket, these inhibitors prevent the formation of the stable six-helix bundle, thereby halting the fusion process and preventing the virus from entering the host cell. nih.govharvard.edu Structure-based drug design has led to the development of indole compounds with sub-micromolar activity against both cell-cell fusion and viral replication. nih.gov Docking studies have shown that these flexible molecules can conform to the contours of the hydrophobic pocket, mimicking the interactions of natural binding partners. nih.gov

Anticancer Mechanisms

Methoxy-N-methylindoles and related indole derivatives exhibit anticancer activity through various mechanisms, often targeting key cellular processes involved in cancer cell proliferation and survival. nih.govresearchgate.netnih.govacs.org

One of the primary mechanisms is the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle. nih.gov Indole compounds linked to a trimethoxyphenyl (TMP) moiety, similar to the natural product combretastatin, can bind to the colchicine binding site on tubulin, thereby inhibiting microtubule assembly. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. nih.gov

Another important anticancer mechanism involves the inhibition of anti-apoptotic proteins like Mcl-1. nih.gov Mcl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis. Overexpression of Mcl-1 is common in many cancers and contributes to their survival and resistance to chemotherapy. N-substituted indole derivatives have been developed as Mcl-1 inhibitors, interfering with its function and promoting apoptosis in cancer cells. nih.gov

Furthermore, some indole derivatives can induce apoptosis through pathways independent of tubulin or Mcl-1 inhibition. For example, certain synthetic 6,7-annulated-4-substituted indole compounds have been shown to induce DNA cleavage, suggesting they may trigger an apoptotic pathway of DNA fragmentation. nih.gov Additionally, some methyl-indole derivatives have been found to suppress the viability of pancreatic cancer cells by inducing apoptosis and targeting the ZFX expression and down-regulating the PI3K/AKT pathway. researchgate.net

The following table summarizes some of the anticancer mechanisms of methoxy-N-methylindole derivatives and related compounds.

| Mechanism of Action | Target | Effect | Reference(s) |

| Inhibition of Tubulin Polymerization | Tubulin | Disruption of mitotic spindle, cell cycle arrest, apoptosis | nih.govnih.gov |

| Inhibition of Anti-Apoptotic Proteins | Mcl-1 | Promotion of apoptosis | nih.gov |

| Induction of DNA Fragmentation | DNA | Apoptosis | nih.gov |

| Downregulation of Signaling Pathways | PI3K/AKT | Apoptosis in pancreatic cancer cells | researchgate.net |

Antimicrobial and Antifungal Mechanisms (e.g., against Fusarium graminearum, MRSA)

Indole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. While specific mechanistic studies on this compound are limited, the general mechanisms of action for related compounds provide valuable insights.

Antifungal Activity against Fusarium graminearum

Fusarium graminearum is a significant plant pathogen that causes Fusarium head blight in cereals and produces mycotoxins harmful to humans and animals. nih.govfrontiersin.orgnih.govmdpi.com The antifungal activity of certain natural compounds against F. graminearum has been attributed to the disruption of cell membrane integrity. nih.govfrontiersin.orgnih.gov For instance, thymol, a natural compound, induces cell membrane damage in F. graminearum through lipid peroxidation and by inhibiting ergosterol biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Similarly, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been shown to damage the cell membranes of F. graminearum, leading to increased permeability and loss of cellular components. frontiersin.org It is plausible that methoxy-indole derivatives could exert their antifungal effects through similar membrane-disrupting mechanisms.

Antimicrobial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA is a major cause of hospital- and community-acquired infections, and the development of new anti-MRSA agents is a critical area of research. mdpi.comnih.govfrontiersin.orgdoi.orgnih.gov Bis-indole alkaloids have been identified as potent inhibitors of MRSA pyruvate (B1213749) kinase (PK), an essential enzyme in bacterial metabolism. nih.gov The inhibition of PK disrupts central carbon metabolism, leading to bacterial growth inhibition. nih.gov The structure-activity relationship of these compounds indicates that substitutions on the indole rings significantly affect their inhibitory activity. nih.gov

Other indole derivatives, such as the marine-derived chloroxiamycin, exhibit anti-MRSA activity by disrupting the bacterial cell wall and membrane. doi.org This leads to increased membrane permeability and inhibition of biofilm formation, which is a key virulence factor for MRSA. doi.org The inhibition of biofilm is often associated with the reduced production of extracellular polysaccharides. doi.org

Anti-inflammatory Pathways

Methoxy-indole derivatives and related phytochemicals can exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.govnih.govmdpi.commdpi.com Inflammation is a complex biological process, and its dysregulation is associated with numerous chronic diseases.

A primary mechanism of anti-inflammatory action for many natural compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govmdpi.com NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Inhibition of NF-κB activation prevents the transcription of these inflammatory mediators, thereby reducing the inflammatory response.

Another important anti-inflammatory pathway involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.commdpi.com Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). mdpi.com HO-1 has potent anti-inflammatory properties. By inducing HO-1 expression, compounds can suppress inflammation. mdpi.com

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, which include p38, JNK, and ERK, are also involved in the expression of pro-inflammatory mediators. nih.govnih.gov Some compounds exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPKs. nih.govnih.gov

The following table outlines the key anti-inflammatory pathways modulated by indole derivatives and related compounds.

| Anti-inflammatory Pathway | Key Molecular Targets | Overall Effect | Reference(s) |

| NF-κB Signaling | NF-κB, IκB, iNOS, COX-2 | Inhibition of pro-inflammatory gene expression | nih.govnih.govmdpi.com |

| Nrf2/HO-1 Signaling | Nrf2, HO-1 | Induction of antioxidant and anti-inflammatory enzymes | mdpi.commdpi.com |

| MAPK Signaling | p38, JNK, ERK | Inhibition of pro-inflammatory mediator expression | nih.govnih.gov |

Antioxidant Mechanisms

The antioxidant properties of methoxyindoles are a subject of considerable scientific interest, although direct studies on this compound are not extensively documented in publicly available research. However, by examining related methoxyindole compounds, it is possible to infer potential antioxidant mechanisms and structure-activity relationships.

Methoxyindoles, as a class of compounds, demonstrate notable antioxidant activity primarily through their ability to scavenge free radicals and protect against oxidative damage. Melatonin (B1676174) (5-methoxy-N-acetyltryptamine), a well-studied methoxyindole, and its metabolites are known to be potent antioxidants. mdpi.com The antioxidant mechanisms of melatonin are distinct from classical antioxidants like vitamins C and E. Instead of undergoing redox cycling, melatonin interacts with reactive oxygen and nitrogen species (ROS/RNS) through an additive reaction, forming stable end products that are then excreted. mdpi.com This process has led to melatonin being described as a 'suicidal' or 'terminal' antioxidant. mdpi.com Remarkably, a single melatonin molecule can neutralize multiple free radicals, in some cases up to ten, rendering it highly efficient. mdpi.com

The antioxidant capacity of methoxyindoles is also influenced by their molecular structure. For instance, studies on 5-methoxytryptophol (B162933) (5-MTOH) and 5-methoxyindol-3-acetic acid (5-MIAA) have shown that the nature of the substituent at the 3-position of the indole ring plays a crucial role. 5-MTOH, which has a hydroxyl group, was found to significantly attenuate oxidative damage to hepatic cell membranes, reducing lipid peroxidation and protein oxidation. researchgate.net In contrast, 5-MIAA, with a carboxylic acid group at the same position, did not show a similar protective effect. researchgate.net This suggests that the presence of a hydroxyl group enhances the molecule's electron-donating or reductive capacity, contributing to its free radical scavenging mechanism. researchgate.net

Furthermore, the methoxy group itself is a key contributor to the antioxidant activity of these compounds. nih.govresearchgate.net The position and number of methoxy and hydroxyl groups on the aromatic ring influence the antioxidant potential. While specific research on the 4-methoxy substitution of the indole ring in this compound is scarce, the general principles of structure-activity relationships in phenolic and indole-based antioxidants suggest that the methoxy group's electron-donating nature would contribute to its ability to neutralize free radicals. nih.govresearchgate.net The N-methylation at the 1-position would also modulate the electronic properties of the indole ring, potentially influencing its antioxidant capacity.

Two hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have demonstrated effective radical scavenging properties, particularly the 3,4-dihydroxy-substituted derivative, highlighting the potential for developing compounds with combined neuroprotective and antioxidant effects based on the methoxyindole scaffold. researchgate.net

Table 1: Antioxidant Properties of Selected Methoxyindoles

| Compound | Observed Antioxidant Effect | Key Structural Feature | Reference |

|---|---|---|---|

| Melatonin (5-methoxy-N-acetyltryptamine) | Direct free radical scavenger (up to 10 radicals per molecule); stimulates antioxidant enzymes. | 5-methoxy group and N-acetyl side chain. | mdpi.com |

| 5-Methoxytryptophol (5-MTOH) | Attenuates lipid peroxidation and protein oxidation in hepatic cell membranes. | Hydroxyl group at the 3-position side chain. | researchgate.net |

| 5-Methoxyindol-3-acetic acid (5-MIAA) | No significant antioxidant effect on hepatic cell membranes. | Carboxylic acid group at the 3-position side chain. | researchgate.net |

| 3,4-dihydroxybenzaldehyde hydrazone of 5-methoxy-indole carboxylic acid | Excellent radical scavenging properties. | 3,4-dihydroxy substitution on the phenyl ring. | researchgate.net |

Neuroactivity Modulation (e.g., Tryptophan Metabolism, Kynurenine (B1673888) Pathway)

The methoxyindole pathway leads to the synthesis of serotonin and melatonin, crucial neurotransmitters and hormones involved in mood regulation, sleep-wake cycles, and other physiological processes. nih.govyoutube.com In contrast, the kynurenine pathway, which accounts for the majority of tryptophan catabolism, produces a range of neuroactive metabolites. nih.govresearchgate.net Some of these metabolites, such as kynurenic acid (KYNA), are considered neuroprotective, while others, like quinolinic acid, can be neurotoxic. mdpi.com

An imbalance in tryptophan metabolism, often characterized by a shift away from the methoxyindole pathway towards the kynurenine pathway, has been implicated in various neuropsychiatric and neurodegenerative conditions. nih.govnih.gov This shift can be triggered by inflammatory processes and stress hormones, which activate the rate-limiting enzymes of the kynurenine pathway, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov The resulting decrease in serotonin and melatonin production, coupled with an increase in potentially neurotoxic kynurenine metabolites, can contribute to the pathophysiology of these disorders. nih.gov

Methoxyindoles themselves can influence this balance. For example, melatonin has been shown to have regulatory effects on the immune system and can modulate inflammatory responses, which in turn could affect the activity of the kynurenine pathway. mdpi.com Furthermore, some methoxyindoles have demonstrated direct effects on neuronal function. For instance, melatonin and 5-methoxytryptophol have been shown to inhibit the proliferation of activated human lymphocytes, while 5-methoxytryptamine (B125070) increased it, suggesting a direct involvement in the regulation of T-lymphoproliferative responses. nih.gov

The structural features of this compound, specifically the 4-methoxy and 1-methyl substitutions, would likely confer a distinct pharmacological profile that could influence its interaction with enzymes and receptors involved in tryptophan metabolism and neuro-signaling. The N-methylation could affect its ability to cross the blood-brain barrier and its metabolic stability. The position of the methoxy group at the 4-position, as opposed to the more commonly studied 5-position, would also result in a unique electronic and steric configuration, potentially leading to novel interactions with biological targets. However, without direct experimental evidence, the specific modulatory effects of this compound on tryptophan metabolism and the kynurenine pathway remain speculative.

Table 2: Key Pathways and Metabolites in Tryptophan Metabolism

| Pathway | Key Metabolites | General Function/Significance | Reference |

|---|---|---|---|

| Methoxyindole Pathway | Serotonin, Melatonin | Neurotransmission, regulation of mood and circadian rhythms. | nih.govyoutube.com |

| Kynurenine Pathway | Kynurenic Acid (KYNA) | Neuroprotective; NMDA receptor antagonist. | mdpi.com |

| Quinolinic Acid | Neurotoxic; NMDA receptor agonist. | mdpi.com |

Advanced Research Applications and Potentials of 4 Methoxy 1 Methylindole

4-Methoxy-1-methylindole as a Core Structure for Novel Compound Libraries in Medicinal Chemistry

The indole (B1671886) scaffold, a bicyclic structure containing a benzene (B151609) ring fused to a pyrrole (B145914) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation is due to its ability to bind to a wide variety of biological targets with high affinity, making it a foundational component in the design of new therapeutic agents. This compound, a specific derivative of indole, serves as a valuable core structure for generating novel compound libraries. The presence of the methoxy (B1213986) group (–OCH₃) at the 4-position and the methyl group (–CH₃) at the 1-position modifies the electronic properties and steric profile of the indole ring, offering a unique starting point for chemical exploration and the development of targeted therapies. researchgate.net

The this compound framework is a versatile template for synthesizing derivatives designed to modulate specific biological targets, particularly protein kinases. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.goveurekaselect.com The indole core can be chemically modified at various positions to create compounds that fit into the active sites of specific kinases, thereby inhibiting their activity.

One significant target is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in processes like cell proliferation, apoptosis, and insulin signaling. nih.govresearchgate.net Abnormal GSK-3β activity is linked to cancer, diabetes, and Alzheimer's disease. nih.govresearchgate.net The this compound scaffold can be used as a starting reactant to build more complex molecules that act as GSK-3β inhibitors. nih.gov The design process involves adding different chemical groups to the core structure to enhance binding affinity and selectivity for the GSK-3β active site over other kinases. researchgate.net

Below is an interactive data table illustrating a conceptual design pathway for GSK-3β inhibitors based on the this compound core.

| Core Structure | Modification Strategy | Target Moiety | Rationale for Modulation |

|---|---|---|---|

| This compound | Acylation at C3-position | ATP-binding site of GSK-3β | Introduce groups that form hydrogen bonds with hinge region residues (e.g., Val135) to achieve competitive inhibition. |

| This compound | Suzuki coupling at C2 or C5-position | Substrate-binding site of GSK-3β | Add aryl or heteroaryl groups to occupy hydrophobic pockets and increase selectivity over other kinases. researchgate.net |

| This compound | Functionalization of the N1-methyl group | Solvent-exposed region | Attach polar side chains to improve solubility and pharmacokinetic properties without disrupting core binding interactions. |

In drug discovery, a "lead compound" is a molecule that shows a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. researchgate.net The process of lead identification and optimization involves systematically modifying the lead structure to develop a more effective drug candidate. Methoxy-substituted indoles, including this compound, are considered excellent starting points for lead discovery. researchgate.net

A key area of research is the modulation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins, immune regulation, and carcinogenesis. nih.govmdpi.com Studies have shown that simple methylated and methoxylated indoles can act as potent agonists (activators) or antagonists (inhibitors) of AhR. nih.govnih.gov This dual activity makes the indole scaffold a prime candidate for developing drugs that can either stimulate or block the AhR pathway, depending on the therapeutic need. nih.gov

The optimization process relies on understanding the structure-activity relationship (SAR), which describes how subtle changes in a molecule's structure affect its biological activity. For instance, research on various methoxyindoles has demonstrated that the position of the methoxy group significantly influences AhR modulation. researchgate.netnih.gov this compound has been identified as a significant activator of AhR. nih.gov By synthesizing and testing a library of related compounds, medicinal chemists can map out which structural features are crucial for activity and refine the lead compound into a potent and selective drug candidate.

The table below summarizes the observed activities of various indole derivatives on the Aryl Hydrocarbon Receptor, illustrating the basis for lead optimization.

| Compound | Observed AhR Activity | Significance in Lead Optimization |

|---|---|---|

| 4-Methylindole | Full Agonist (134% efficacy vs. control) nih.gov | Identified as a highly potent lead agonist. nih.gov |

| 7-Methoxyindole | Full Agonist (80% efficacy vs. control) nih.gov | Demonstrates that methoxy substitution maintains potent agonism. nih.gov |

| This compound | Significant Agonist nih.gov | Confirms that N-methylation and methoxylation at the 4-position are favorable for agonist activity. nih.gov |

| 3-Methylindole | Antagonist (IC₅₀ ≈ 19 µM) nih.gov | Shows that changing the substituent position can completely switch activity from agonist to antagonist, a key SAR finding. nih.gov |

Potential in Materials Science Research

The unique electronic and photophysical properties of the indole ring system also make it a promising scaffold for applications in materials science. The delocalized π-electron system of the bicyclic structure allows for efficient charge transport and light emission, which are fundamental requirements for advanced functional materials. nih.govresearchgate.net

Indole derivatives and the related carbazole structures are being investigated for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org OLEDs are used in next-generation displays and lighting due to their flexibility, high contrast, and energy efficiency. tcichemicals.comjmaterenvironsci.com These devices consist of thin layers of organic materials that emit light when an electric current is applied. jmaterenvironsci.com

Carbazole-based materials, which can be synthesized from indole precursors, are particularly valued for their thermal stability and excellent hole-transporting properties. rsc.orgdiva-portal.org Methoxy-substituted diindolocarbazoles have been synthesized and shown to possess bright photoluminescence, with emissions ranging from blue to green. rsc.org One derivative, N,N,N-tri-n-hexyl-1,4,9,12-tetramethoxy diindolo[3,2-b:2′,3′-h]carbazole, exhibits bright yellow light emission in its solid state, a highly desirable property for OLED applications. rsc.org As this compound can serve as a building block for more complex carbazole systems, it represents a core structure with significant potential for the development of new materials for organic electronics and photonics. researchgate.net

Fluorescent probes are molecules designed to detect specific ions, molecules, or changes in their environment (like pH) by emitting a light signal. nih.gov Indole and its derivatives are excellent candidates for creating such probes because they often exhibit strong native fluorescence. nih.gov The photophysical properties of the indole ring, such as its absorption and emission wavelengths, can be finely tuned by adding different functional groups. nih.gov